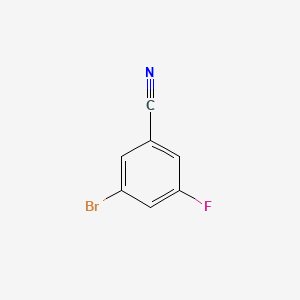

3-Bromo-5-fluorobenzonitrile

Numéro de catalogue B1333829

Poids moléculaire: 200.01 g/mol

Clé InChI: IADLVSLZPQYXIF-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08067408B2

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stir bar was charged with 1,3-dibromo-5-fluorobenzene (7.70 g, 30.3 mmol), DMF (45 mL), pyridine (4.9 mL), and copper (I) cyanide (2.72 g, 30.3 mmol) under nitrogen. A reflux condenser was attached to the flask. The green, cloudy mixture was stirred at reflux for 3 h. Once lower Rf impurities were observed, the reaction was allowed to cool to room temperature. The reaction was quenched with 30 mL of ether, and a precipitate formed in the dark solution. The precipitate was gravity-filtered though Celite. The filtrate was rinsed three times with ether (100 mL/50 g bromide). The isolated solution was added to a separatory funnel. The organic layer was washed with a 2:1 mixture of water and concentrated ammonium hydroxide (30 mL), followed by saturated ammonium chloride solution (2×30 mL) and saturated sodium bicarbonate (30 mL). The aqueous layers were extracted with ether (3×40 mL). The organic layers were combined and dried over anhydrous sodium sulfate. The product was purified by flash column chromatography to yield 3-bromo-5-fluorobenzonitrile (2.10 g, 35%). 1H NMR (400 MHz, CDCl3): δ 7.62 (s, 1 H), 7.54-7.50 (m, 1 H), 7.35-7.32 (m, 1 H).

Name

copper (I) cyanide

Quantity

2.72 g

Type

reactant

Reaction Step One

Yield

35%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[CH:3]=1.[CH3:10][N:11](C=O)C.[Cu]C#N>N1C=CC=CC=1>[Br:9][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([F:8])[CH:5]=1)[C:10]#[N:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.7 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=CC(=C1)F)Br

|

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

copper (I) cyanide

|

|

Quantity

|

2.72 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cu]C#N

|

|

Name

|

|

|

Quantity

|

4.9 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The green, cloudy mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250-mL round-bottom flask equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A reflux condenser was attached to the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 3 h

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched with 30 mL of ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a precipitate formed in the dark solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was gravity-filtered though Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was rinsed three times with ether (100 mL/50 g bromide)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The isolated solution was added to a separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with a 2:1 mixture of water and concentrated ammonium hydroxide (30 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layers were extracted with ether (3×40 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified by flash column chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(C#N)C=C(C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.1 g | |

| YIELD: PERCENTYIELD | 35% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |